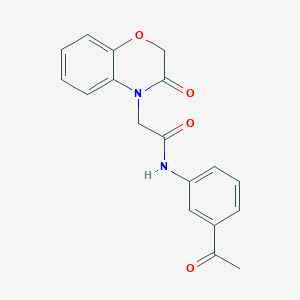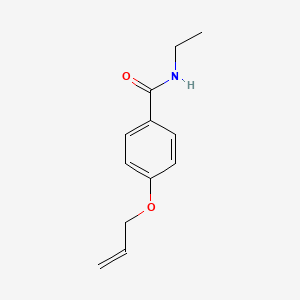![molecular formula C18H21N5O2 B4398864 1-[7-(2-Cyclopentyloxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4398864.png)
1-[7-(2-Cyclopentyloxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone
Vue d'ensemble
Description
1-[7-(2-Cyclopentyloxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopentyloxyphenyl group, a methyl group, and a tetrazolopyrimidine core
Méthodes De Préparation
The synthesis of 1-[7-(2-Cyclopentyloxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone involves several steps. The synthetic route typically starts with the preparation of the tetrazolopyrimidine core, followed by the introduction of the cyclopentyloxyphenyl and methyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
1-[7-(2-Cyclopentyloxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
In medicine, 1-[7-(2-Cyclopentyloxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. In industry, it is used in the development of new materials with unique optical and electronic properties, such as organic light-emitting devices and bio-macromolecular interactions.
Mécanisme D'action
The mechanism of action of 1-[7-(2-Cyclopentyloxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[7-(2-Cyclopentyloxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared to other similar compounds, such as pyrazolo[1,5-a]pyrimidines and other tetrazolopyrimidine derivatives These compounds share a similar core structure but differ in the specific substituents attached to the core
Similar compounds include:
- Pyrazolo[1,5-a]pyrimidines
- Tetrazolopyrimidine derivatives with different substituents
These compounds may have different reactivity, stability, and biological activity, making them suitable for various applications in scientific research and industry.
Propriétés
IUPAC Name |
1-[7-(2-cyclopentyloxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-16(12(2)24)17(23-18(19-11)20-21-22-23)14-9-5-6-10-15(14)25-13-7-3-4-8-13/h5-6,9-10,13,17H,3-4,7-8H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPURWEZFPGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3OC4CCCC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4398782.png)

![1-Methyl-4-[2-(2-phenylsulfanylethoxy)ethyl]piperazine;hydrochloride](/img/structure/B4398797.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4398807.png)
![2,6-dimethyl-4-{2-[2-(phenylthio)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4398817.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4398830.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4398837.png)
![1-(2,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B4398838.png)
![2-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4398842.png)
![2-{[(5-Chloro-2-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B4398851.png)
![2-[(4-bromophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4398857.png)
![4-(allyloxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398877.png)

![1-Methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine;hydrochloride](/img/structure/B4398885.png)
